![molecular formula C9H8S B081734 7-Methylbenzo[b]thiophene CAS No. 14315-15-2](/img/structure/B81734.png)
7-Methylbenzo[b]thiophene
Descripción general
Descripción
7-Methylbenzo[b]thiophene is a chemical compound with the molecular formula C9H8S . It is a derivative of benzo[b]thiophene, which is a heterocyclic compound that contains a five-membered ring made up of one sulfur atom .
Synthesis Analysis
Thiophene derivatives, including 7-Methylbenzo[b]thiophene, can be synthesized through various methods. Some of the significant synthetic methods include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of 7-Methylbenzo[b]thiophene consists of a thiophene ring with a methyl group attached at the 7th position . The molecular weight of this compound is 148.225 .Chemical Reactions Analysis
Thiophene derivatives, including 7-Methylbenzo[b]thiophene, can undergo various types of reactions. These include electrophilic, nucleophilic, and radical reactions leading to substitution on the thiophene ring . For instance, nitration, bromination, and acetylation of 7-chloro-3-methylbenzo[b]thiophene gave mainly the 2-substituted compounds .Aplicaciones Científicas De Investigación
Medicinal Chemistry
Thiophene and its substituted derivatives, including 7-Methylbenzo[b]thiophene, are a very important class of heterocyclic compounds that show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .
Anti-Inflammatory Properties
Thiophene-based compounds have been proven to be effective drugs with anti-inflammatory properties . This makes them valuable in the development of new treatments for conditions characterized by inflammation .
Anti-Psychotic Properties
Thiophene derivatives have also been found to have anti-psychotic properties . This suggests potential applications in the treatment of various psychiatric disorders .
Anti-Cancer Properties
Thiophene-based compounds have been shown to have anti-cancer properties . This makes them a topic of interest for the development of new cancer treatments .
Material Science
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . This suggests potential applications in the protection of metals and other materials from corrosion .
Organic Semiconductors
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This suggests potential applications in the development of new electronic devices .
Organic Light-Emitting Diodes (OLEDs)
Thiophene-based compounds are used in the fabrication of organic light-emitting diodes (OLEDs) . This suggests potential applications in the development of new display technologies .
Anti-Microbial Properties
Thiophene-based compounds have been shown to have anti-microbial properties . This suggests potential applications in the development of new antimicrobial treatments .
Mecanismo De Acción
While the specific mechanism of action for 7-Methylbenzo[b]thiophene is not mentioned in the retrieved papers, thiophene-based compounds are known to exhibit a variety of biological effects. For instance, they have been found to have potential anti-inflammatory activity . They can also exhibit anticancer properties, as demonstrated by some benzo[b]thiophene-diaryl urea derivatives .
Safety and Hazards
Direcciones Futuras
Thiophene derivatives, including 7-Methylbenzo[b]thiophene, have been the focus of many research studies due to their potential biological activities. For instance, they have been studied for their potential anti-inflammatory and anticancer properties . Future research could focus on further exploring these properties and developing new therapeutic agents based on these compounds .
Propiedades
IUPAC Name |
7-methyl-1-benzothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8S/c1-7-3-2-4-8-5-6-10-9(7)8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIHVNUSWMTZFBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40879737 | |
| Record name | 7-Methylbenzo[b]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40879737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methylbenzo[b]thiophene | |
CAS RN |
14315-15-2 | |
| Record name | Benzo(b)thiophene, 7-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014315152 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Methylbenzo[b]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40879737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-methyl-1-benzothiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of studying the interaction between 7-methylbenzo[b]thiophene and palladium?
A1: The research investigates the coordination chemistry of 7-methylbenzo[b]thiophene with palladium(II), forming complexes like trans-dichlorobis(2,3-dihydro-7-methylbenzo[b]thiophene)palladium(II) []. This is important because such complexes can act as catalysts in various organic reactions. Understanding the structure and behavior of these complexes provides insights into their catalytic activity and potential applications in organic synthesis.
Q2: How was the structure of the trans-dichlorobis(2,3-dihydro-7-methylbenzo[b]thiophene)palladium(II) complex confirmed?
A2: The structure of the complex was confirmed using single-crystal X-ray diffraction studies []. This technique provides a three-dimensional representation of the molecule, confirming the coordination geometry around the palladium atom and the spatial arrangement of the 7-methylbenzo[b]thiophene ligands.
Q3: What was observed when the palladium complexes were exposed to molecular hydrogen?
A3: The research revealed that the palladium complexes, including the one with 7-methylbenzo[b]thiophene, were unstable in the presence of molecular hydrogen at ambient conditions []. This instability resulted in the liberation of the parent dihydrobenzothiophenes and the formation of elemental palladium. This finding suggests potential applications of these complexes in catalytic hydrogenation reactions.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

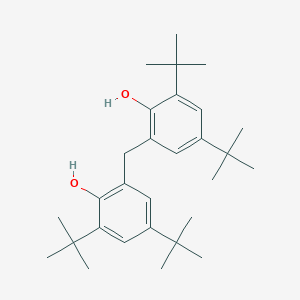

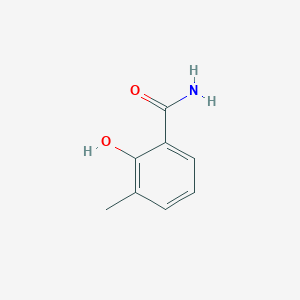
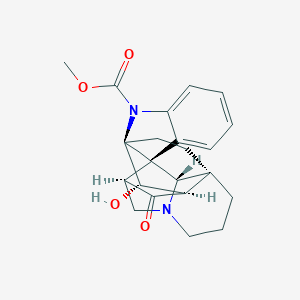
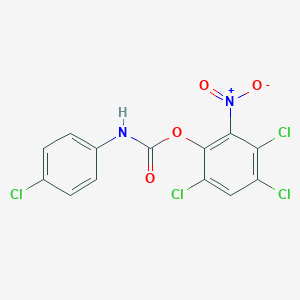
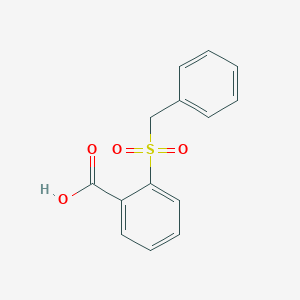

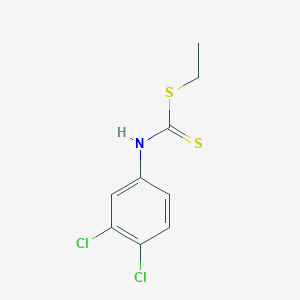





![4-[4-[4-(4-Hydroxyphenyl)phenyl]phenyl]phenol](/img/structure/B81681.png)